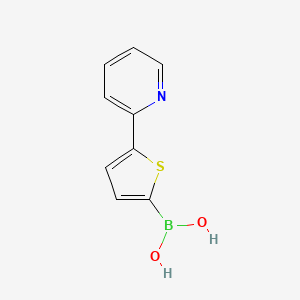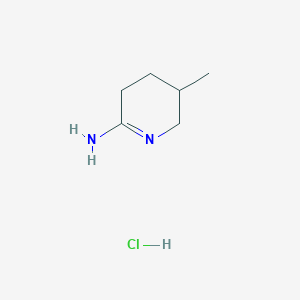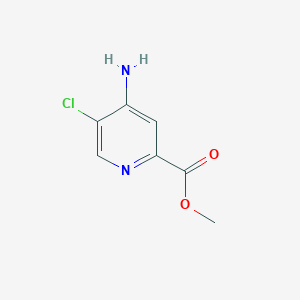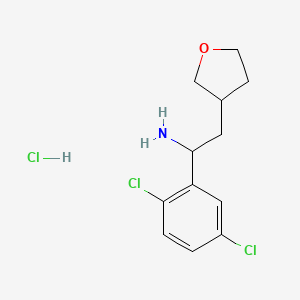
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorobenzene, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form the 2,5-dichlorophenyl intermediate.
Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate diol to form the oxolane ring.
Amination: The oxolane-containing intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the ethanamine moiety.
Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-amine hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct applications and effects in scientific research.
Propriétés
Formule moléculaire |
C12H16Cl3NO |
|---|---|
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8;/h1-2,6,8,12H,3-5,7,15H2;1H |
Clé InChI |
SAOQUNJEURPRDE-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CC(C2=C(C=CC(=C2)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


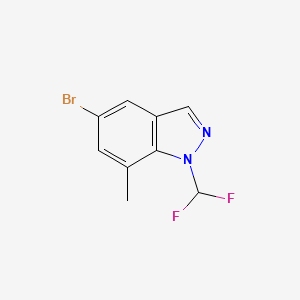
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
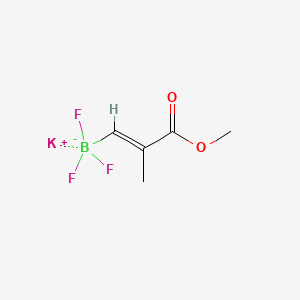
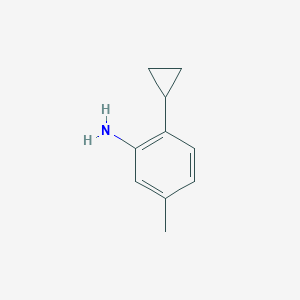
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
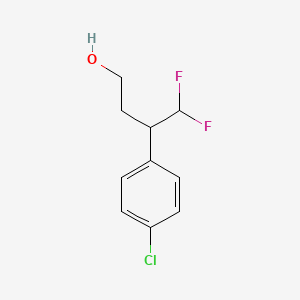
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
